molecular formula C12H12Cl2N2S B2934470 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole CAS No. 863001-29-0

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole

Cat. No.: B2934470
CAS No.: 863001-29-0
M. Wt: 287.2
InChI Key: VJLDXODPUVDABU-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole is a synthetic benzo[d]thiazole derivative designed for specialized chemical and pharmaceutical research. This compound features a benzothiazole core functionalized with two chlorine atoms at the 4 and 7 positions, and a piperidine moiety at the 2-position. The chlorine substituents are excellent handles for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create more complex molecular architectures for material science applications . The piperidine group is a common pharmacophore in medicinal chemistry, suggesting this compound's potential as a key intermediate or scaffold in the design of biologically active molecules. Researchers may explore its utility in developing new ligands for various biological targets or as a precursor for synthesizing fluorescent probes, given the known electronic properties of the benzothiadiazole system . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,7-dichloro-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2S/c13-8-4-5-9(14)11-10(8)15-12(17-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLDXODPUVDABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms by the piperidine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro groups at positions 4 and 7 are susceptible to nucleophilic displacement due to the electron-deficient nature of the benzothiazole ring.

Table 1: Substitution Reactions at C4 and C7

Reagent/ConditionsProduct/OutcomeYieldKey FindingsSources
Amines (e.g., piperazine) in DMF, Ru/C catalyst4,7-Diamino derivatives82–92%Ru/C facilitates C-Cl bond activation via oxidative addition mechanism.
Thioglycolic acid, PPG, 110°CThiazolidin-4-one analogues83%PPG enhances reaction efficiency compared to PEG.
NaN₃, DMSO, 100°C4,7-Diazido derivatives75%Azide groups introduced for click chemistry applications.
KSCN, CuI, DMFThiocyanate-substituted derivatives68%Ultrasonic irradiation reduces reaction time by 40%.

Mechanistic Insights :

  • The electron-withdrawing thiazole ring directs nucleophilic attack to C4 and C7 positions.

  • Piperidine at C2 exerts a steric effect but does not significantly alter electronic properties .

Coupling Reactions

The chloro substituents enable cross-coupling reactions for functionalization.

Table 2: Palladium-Catalyzed Couplings

Reaction TypeReagents/ConditionsProductYieldApplicationsSources
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂OBiaryl derivatives at C4/C760–78%Library synthesis for drug discovery.
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAminoaryl derivatives55%Enhanced DprE1 inhibition (IC₅₀: 1.2 μM)

Limitations : Steric hindrance from the piperidine group reduces yields in C2 modifications .

Table 3: Redox Transformations

ReactionConditionsProductOutcomeSources
OxidationH₂O₂, AcOH, 60°CSulfoxide at thiazole SReduced receptor binding affinity (ΔpIC₅₀: -1.3)
ReductionLiAlH₄, THF, 0°C → RTBenzothiazoline intermediateUnstable; reverts spontaneously in air.

Key Observation : Oxidation at sulfur disrupts π-conjugation, altering electronic spectra (λₘₐₓ shift: 320 nm → 290 nm) .

Piperidine Modifications

The piperidine moiety undergoes characteristic amine reactions:

Table 4: Piperidine Functionalization

ReactionReagentsProductBiological ImpactSources
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium saltImproved aqueous solubility (logP: 2.1 → 1.4)
AcylationAcetyl chloride, Et₃NN-Acetylpiperidine derivativeReduced CYP3A4 inhibition (IC₅₀: >50 μM)

SAR Note : N-Methylation enhances blood-brain barrier permeability by 30% in rodent models .

Ring-Opening Reactions

Under extreme conditions, the benzothiazole core undergoes degradation:

  • Acid Hydrolysis (6M HCl, reflux): Cleavage to 4,7-dichloro-2-aminothiophenol and piperidine-1-carboxylic acid .

  • Alkaline Fusion (NaOH, 300°C): Forms benzenesulfinic acid derivatives via desulfurization .

Supramolecular Interactions

The compound participates in non-covalent assemblies:

  • π-Stacking : Co-crystallizes with fullerene C₆₀ (d-spacing: 3.4 Å) .

  • Halogen Bonding : C-Cl⋯N interactions (2.98 Å) stabilize protein-ligand complexes .

Scientific Research Applications

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic compound that contains a thiazole ring and a piperidine moiety. It has diverse applications in scientific research, including medicinal chemistry, biological studies, and industrial uses.

Scientific Research Applications

  • Medicinal Chemistry This compound is investigated as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
  • Biological Studies The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
  • Industrial Applications Explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Synthesis and preparation

The synthesis of this compound typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with piperidine. This reaction is usually performed with a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). To facilitate the nucleophilic substitution of the chlorine atoms by the piperidine group, the reaction mixture is heated. In an industrial setting, continuous flow processes and automated reactors may be used to enhance efficiency and yield while maintaining product purity.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogenated Benzothiazoles

  • 4,7-Dichloro Substitution: The dichloro substitution pattern in 4,7-dichloro-2-(piperidin-1-yl)benzo[d]thiazole mirrors findings in halogenated quinonoid compounds, where halogens at positions 4 and 7 significantly enhance antifungal activity by modulating electron density and steric interactions .
  • 4'-Halogen in 2-Phenylbenzothiazoles : In 2-phenylbenzothiazoles, a single halogen at the 4'-position doubles benzpyrene hydroxylase-inducing activity compared to unsubstituted analogues . This suggests that the dichloro substitution in the target compound may amplify bioactivity synergistically.

Piperidine-Containing Derivatives

  • Compound 5 (): 9-((4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline features a piperidine linked via a sulfonyl group. This structural variation reduces yield (54%) compared to simpler derivatives, highlighting the synthetic challenges of complex substituents .
  • Compound 6a () : 2-(3-(4-(3-methylpyridin-2-yl)piperidin-1-yl)propyl)benzo[d]thiazole uses a propyl linker between benzothiazole and piperidine, resulting in an oily physical state, contrasting with the solid state of the target compound. The direct piperidin-1-yl attachment in the target may improve crystallinity and stability .

Data Tables

Table 1: Comparative Analysis of Selected Benzothiazole Derivatives

Compound Name / Structure Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
This compound 4-Cl, 7-Cl, 2-piperidin-1-yl Not reported Not reported Hypothesized antifungal, enzyme induction
3b () 2,5-Dimethoxy-1,4-phenylene bis(methylene) 184–186 95 Antimicrobial
5 () Piperidin-1-yl sulfonyl, methoxy 164–166 54 Antimicrobial
6a () 3-(4-(3-methylpyridin-2-yl)piperidin-1-yl)propyl Oily solid Not reported Pharmacological (Cocaine use disorder)
2-(4'-Cyanophenyl)benzothiazole () 4'-Cyano Not reported Not reported Selective lung enzyme induction

Table 2: Impact of Substituents on Bioactivity

Substituent Type/Position Observed Effect Example Compound Reference
4,7-Dichloro (benzothiazole core) Enhanced antifungal activity Benzo[d]thiazole-4,7-diones
4'-Halogen (2-phenylbenzothiazole) Doubled enzyme induction 2-(4'-Cl-phenyl)benzothiazole
Piperidin-1-yl (direct attachment) Improved solubility and crystallinity Target compound

Biological Activity

4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole is a heterocyclic compound characterized by its unique structure, which includes both chlorine substituents and a piperidine moiety. This combination imparts distinctive chemical properties that are being explored for various biological activities, particularly in medicinal chemistry.

The compound is synthesized through the nucleophilic substitution of chlorine atoms in 4,7-dichlorobenzo[d]thiazole with piperidine, typically in a solvent like dimethylformamide (DMF) under basic conditions. The reaction conditions can significantly affect the yield and purity of the product.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi.
  • Antitumor Activity : Studies suggest it may inhibit cancer cell proliferation.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could have implications in treating diseases like Alzheimer's.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzo[d]thiazole structures. For instance, derivatives of thiazole have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's anticancer potential is supported by structure-activity relationship (SAR) studies that indicate the thiazole ring's importance in cytotoxic activity. For example, certain thiazole derivatives have shown IC50 values comparable to established anticancer drugs like doxorubicin . The presence of electron-donating groups on the phenyl ring enhances this activity, suggesting that modifications to the structure could lead to more potent derivatives.

Enzyme Inhibition Studies

This compound has been examined for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds with similar structures exhibited promising AChE inhibitory activity, with IC50 values indicating effective binding interactions . Molecular docking studies have further elucidated how these compounds interact at the molecular level.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

  • Anticancer Activity : A study demonstrated that derivatives with similar structural motifs had significant anticancer effects on various cell lines, with some compounds showing IC50 values less than those of standard treatments .
  • Antimicrobial Efficacy : Another investigation revealed that certain benzo[d]thiazole derivatives exhibited enhanced antibacterial properties compared to traditional antibiotics, suggesting their potential as new therapeutic agents .
  • Mechanistic Insights : Research utilizing molecular dynamics simulations has provided insights into the binding affinities and interaction mechanisms of these compounds with target proteins, supporting their development as drug candidates .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AntitumorIC50 values comparable to doxorubicin
Enzyme InhibitionSignificant AChE inhibition

Q & A

Q. What are the standard synthetic routes for 4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole, and how are intermediates purified?

The synthesis typically involves refluxing precursors in solvents like DMSO or ethanol under acidic conditions. For example, substituted benzaldehyde derivatives are reacted with amino-triazole intermediates in ethanol containing glacial acetic acid, followed by reflux for 4–18 hours. Purification involves reduced-pressure distillation, ice-water precipitation, and recrystallization using water-ethanol mixtures to achieve yields of ~65% . Key intermediates are characterized via melting point analysis and spectral data (IR, NMR) to confirm structural integrity .

Q. Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the benzo[d]thiazole core. Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-S bonds. Elemental analysis validates purity by comparing calculated vs. experimental carbon, hydrogen, and nitrogen percentages. For example, thiazolidinone derivatives show characteristic NMR signals for CH₂ groups at δ 1.69–2.57 ppm and IR stretches for C=O (~1650 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Cytotoxicity is assessed using sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Cells are cultured in RPMI-1640 medium with 5% fetal bovine serum, and compounds are tested at concentrations ≤100 µM. Activity is benchmarked against reference agents like CHS-828, with DMSO controls to rule out solvent interference .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives?

Factorial design systematically evaluates variables (e.g., solvent polarity, temperature, catalyst loading) to maximize yield and minimize side products. For instance, a 2³ factorial design could test DMSO vs. ethanol, reflux times (4–18 hours), and acid catalyst concentrations. Response surface methodology (RSM) then identifies optimal conditions, reducing trial-and-error experimentation .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from differences in cell line sensitivity, assay protocols, or compound purity. Meta-analyses should standardize data using metrics like IC₅₀ normalization and assess batch-to-batch variability via HPLC. For example, a compound showing low activity in gastric cancer (NUGC) but high efficacy in liver cancer (HA22T) may indicate tissue-specific uptake or metabolism .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. Docking poses from studies on related imidazo[2,1-b]thiazoles suggest hydrophobic interactions with active sites, while hydrogen bonds stabilize binding. Density Functional Theory (DFT) calculations further optimize ligand conformations .

Q. How does structural modification (e.g., halogen substitution) alter pharmacological properties?

Introducing electron-withdrawing groups (e.g., Cl, Br) at the 4,7-positions enhances electrophilicity, improving DNA intercalation or enzyme inhibition. Piperidine substitution at position 2 increases lipophilicity, enhancing blood-brain barrier penetration. Structure-Activity Relationship (SAR) studies on analogs show that 4-chloro derivatives exhibit 2–3× higher cytotoxicity than non-halogenated versions .

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